Tert-butyl 2-aminopentanoate hydrochloride
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Overview
Description
L-Norvaline tert-butyl ester hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . It is a white to light yellow crystalline powder that is used primarily in research and industrial applications. This compound is a derivative of L-norvaline, an amino acid, and is often utilized in the synthesis of peptides and other complex molecules.
Preparation Methods
L-Norvaline tert-butyl ester hydrochloride is typically synthesized through the reaction of L-norvaline with tert-butyl alcohol and hydrochloric acid. The reaction conditions involve the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction mixture is then purified through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
L-Norvaline tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-norvaline and tert-butyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-Norvaline tert-butyl ester hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein synthesis. It helps in understanding the role of amino acids in biological processes.
Medicine: Research involving L-norvaline derivatives explores their potential therapeutic applications, including their role in treating metabolic disorders and enhancing muscle growth.
Mechanism of Action
The mechanism of action of L-Norvaline tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as arginase, which plays a role in the urea cycle. By inhibiting arginase, L-norvaline derivatives can increase the levels of arginine, an amino acid involved in protein synthesis and nitric oxide production . This mechanism is particularly relevant in studies related to cardiovascular health and muscle growth.
Comparison with Similar Compounds
L-Norvaline tert-butyl ester hydrochloride can be compared with other similar compounds, such as:
L-Valine tert-butyl ester hydrochloride: Similar in structure but derived from L-valine instead of L-norvaline.
L-Leucine tert-butyl ester hydrochloride: Another amino acid derivative used in organic synthesis and research applications.
L-Phenylalanine tert-butyl ester hydrochloride: Used in the synthesis of peptides and other organic compounds, with a focus on aromatic amino acid derivatives.
The uniqueness of L-Norvaline tert-butyl ester hydrochloride lies in its specific applications related to L-norvaline and its potential therapeutic benefits in medical research.
Properties
IUPAC Name |
tert-butyl 2-aminopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHANSSYWITJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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